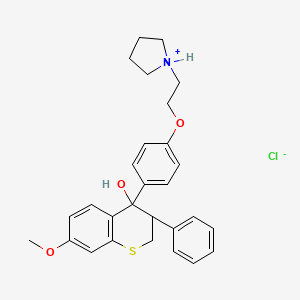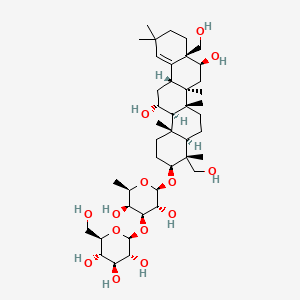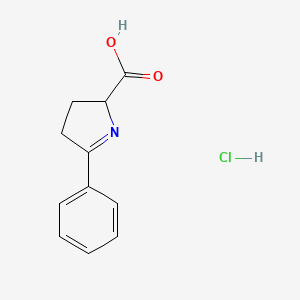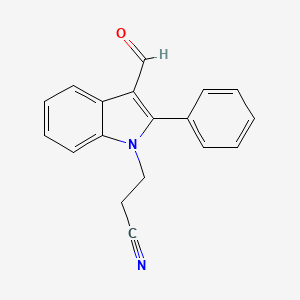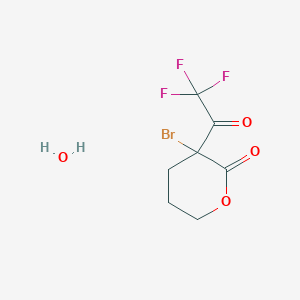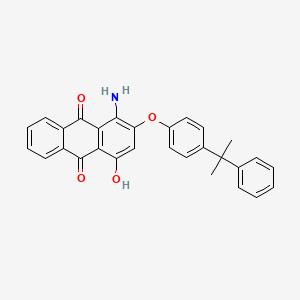
Cobalt-methylimidazolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
ZIF-67 can be synthesized using various methods, including solvothermal, hydrothermal, and room temperature synthesis . The typical synthetic route involves dissolving cobalt nitrate hexahydrate in deionized water to form solution I, and dissolving 2-methylimidazole in deionized water to form solution II. These solutions are then mixed and stirred at room temperature, leading to the formation of ZIF-67 . Industrial production methods often involve scaling up these laboratory procedures while maintaining the reaction conditions to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
ZIF-67 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various organic halides for substitution reactions . Major products formed from these reactions include cobalt oxide, reduced cobalt species, and substituted imidazolate frameworks .
Applications De Recherche Scientifique
ZIF-67 has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various reactions due to its high catalytic activity . In biology and medicine, ZIF-67 has shown potential as an antibacterial agent and in drug delivery systems . In industry, it is used for gas adsorption, molecular separation, and as a component in flame retardant materials . Additionally, ZIF-67 is employed in electrochemical applications, such as sensors and energy storage devices .
Mécanisme D'action
The mechanism of action of ZIF-67 varies depending on its application. For instance, in antibacterial applications, ZIF-67 nanoparticles inhibit bacterial growth by disrupting the cell membrane and generating reactive oxygen species . In catalytic applications, ZIF-67 facilitates reactions by providing active sites for reactants to interact, thereby lowering the activation energy . The molecular targets and pathways involved include the cobalt cations and the imidazolate ligands, which play crucial roles in these processes .
Comparaison Avec Des Composés Similaires
ZIF-67 is often compared with other metal-organic frameworks, such as ZIF-8 and HKUST-1 . ZIF-67 is unique due to its cobalt-based structure, which provides higher catalytic activity and stability compared to zinc-based ZIF-8 . Similar compounds include ZIF-8, which is composed of zinc cations and 2-methylimidazole, and HKUST-1, which is a copper-based metal-organic framework . ZIF-67’s unique properties make it particularly suitable for applications requiring high stability and catalytic activity .
Propriétés
Formule moléculaire |
C8H10CoN4 |
|---|---|
Poids moléculaire |
221.13 g/mol |
Nom IUPAC |
cobalt(2+);2-methylimidazol-3-ide |
InChI |
InChI=1S/2C4H5N2.Co/c2*1-4-5-2-3-6-4;/h2*2-3H,1H3;/q2*-1;+2 |
Clé InChI |
KRQKZTCYIWEUIV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C[N-]1.CC1=NC=C[N-]1.[Co+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


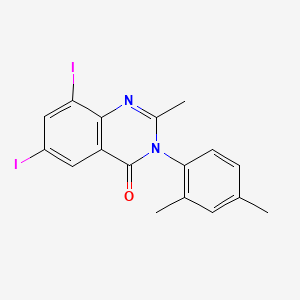
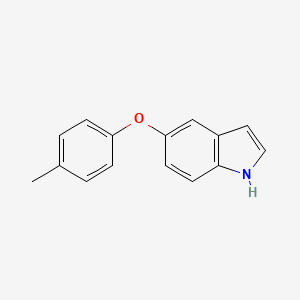
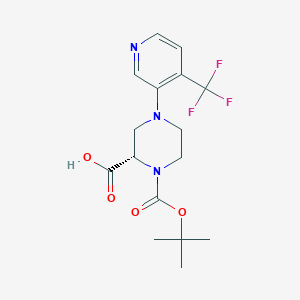

![1-[2-Aminopropyl(benzyl)amino]propan-2-ol](/img/structure/B13730372.png)
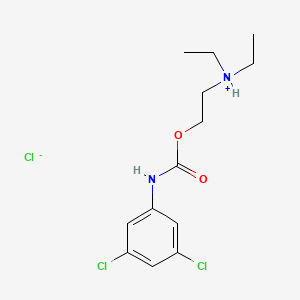
![2,2'-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol](/img/structure/B13730382.png)
